3-chloro-2-methylprop-2-ene-1-thiol

Biochemical probe Butyrylcholinesterase inhibition Enzymology

3-Chloro-2-methylprop-2-ene-1-thiol (CMPT; C4H7ClS; CAS 18957-02-5) is a bifunctional alkenethiol characterized by a terminal thiol (-SH) and a vinylic chloride (C=C-Cl) moiety on a branched isobutenyl backbone. This structural arrangement positions CMPT at the intersection of classical thiol-ene "click" chemistry and organochlorine reactivity.

Molecular Formula C4H7ClS
Molecular Weight 122.62 g/mol
Cat. No. B12432355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-2-methylprop-2-ene-1-thiol
Molecular FormulaC4H7ClS
Molecular Weight122.62 g/mol
Structural Identifiers
SMILESCC(=CCl)CS
InChIInChI=1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3
InChIKeyWBQJFNSFBMQLRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-methylprop-2-ene-1-thiol: Dual-Functional Monomer for Thiol-Ene Networks and Bioactive Probe Development


3-Chloro-2-methylprop-2-ene-1-thiol (CMPT; C4H7ClS; CAS 18957-02-5) is a bifunctional alkenethiol characterized by a terminal thiol (-SH) and a vinylic chloride (C=C-Cl) moiety on a branched isobutenyl backbone. This structural arrangement positions CMPT at the intersection of classical thiol-ene "click" chemistry [1] and organochlorine reactivity. Unlike simple alkenethiols such as 2-methyl-2-propene-1-thiol (methallyl mercaptan), which lack the chloro substituent, CMPT offers two orthogonal reaction handles: the thiol group participates in radical or Michael addition thiol-ene coupling, while the chlorine atom enables nucleophilic substitution or metal-catalyzed cross-coupling . This dual reactivity has been exploited in the synthesis of macrocyclic ligands [2] and thioether-functionalized building blocks, making CMPT a versatile intermediate for applications ranging from polymer network design to biochemical probe synthesis [3].

Why 3-Chloro-2-methylprop-2-ene-1-thiol Cannot Be Replaced by Methallyl Mercaptan or Allyl Chloride in Designed Syntheses


Generic substitution among C4 alkenethiols or chloropropenes is precluded by the orthogonal and often synergistic reactivity conferred by the geminal chlorine-thiol architecture. While 2-methyl-2-propene-1-thiol (methallyl mercaptan) provides only a thiol handle for thiol-ene coupling, it lacks the electrophilic chlorine necessary for post-functionalization or metal-mediated cross-coupling [1]. Conversely, 3-chloro-2-methylprop-1-ene (methallyl chloride) offers a reactive chloride but no thiol, limiting its utility in polymer network formation via step-growth mechanisms [2]. Even allyl mercaptan, which combines thiol and alkene functionalities, lacks the electron-withdrawing chlorine that modulates alkene electron density and thus reaction kinetics in thiol-ene polymerizations [3]. The unique co-localization of a nucleophilic thiol and an electrophilic vinylic chloride on the same isobutenyl scaffold enables CMPT to function as both a chain extender and a latent crosslinking site in a single low-molecular-weight building block, a capability not replicated by any single in-class analog .

Quantitative Differentiation of 3-Chloro-2-methylprop-2-ene-1-thiol from Closest Analogs


Butyrylcholinesterase Inhibition: 3-Chloro-2-methylprop-2-ene-1-thiol vs. Reference Inhibitor

In competitive inhibition assays against equine serum butyrylcholinesterase (BChE), 3-chloro-2-methylprop-2-ene-1-thiol demonstrated a Ki of 1.85 × 10³ nM (1.85 μM), as reported in BindingDB [1]. While this potency is moderate, it establishes CMPT as a measurable ligand for BChE, providing a baseline for structure-activity relationship (SAR) studies. This data is unique among in-class alkenethiols, as neither methallyl mercaptan nor allyl chloride has been reported to exhibit measurable BChE affinity under comparable conditions.

Biochemical probe Butyrylcholinesterase inhibition Enzymology

Thiol-Ene Polymerization Kinetics: Electron-Deficient Alkene Enhancement of 3-Chloro-2-methylprop-2-ene-1-thiol

Computational studies on thiol-ene click chemistry have established that electron-deficient alkenes exhibit significantly enhanced reactivity in radical-mediated thiol-ene additions [1]. The vinylic chloride in 3-chloro-2-methylprop-2-ene-1-thiol withdraws electron density from the C=C bond, predicting a higher rate coefficient (k_P) compared to electron-neutral alkenes such as 2-methyl-2-propene-1-thiol. While direct experimental rate data for CMPT is not available in public literature, class-level inference from kinetic studies of substituted alkenes indicates that the chlorine substituent reduces the activation barrier for thiyl radical addition by 2-4 kcal/mol relative to unsubstituted allyl systems [2]. This translates to an estimated 10-100× rate enhancement at ambient temperature, a key differentiator for applications requiring rapid, high-conversion thiol-ene curing.

Thiol-ene polymerization Click chemistry Photocurable materials

Macrocycle Synthesis Yield: 3-Chloro-2-methylprop-2-ene-1-thiol as a Bis-Electrophile in Oxathioether Macrocycle Formation

Reaction of dianions of thioether dials with 3-chloro-2-chloromethylprop-1-ene (a closely related gem-dichloro analog) produced oxathioether macrocycles (2a-c) suitable for subsequent hydroboration/oxidation to primary alcohols (3a-c) [1]. While this study employed the gem-dichloro variant rather than CMPT itself, it demonstrates the synthetic utility of the chloro-substituted isobutenyl scaffold in macrocyclization chemistry. The exocyclic double bond retained in products 2a-c is derived from the chloropropene moiety, enabling further functionalization via the same thiol-ene or cross-coupling pathways that CMPT can engage. In contrast, non-chlorinated analogs such as 2-methyl-2-propene-1-thiol would yield macrocycles lacking this secondary reactive handle, limiting post-cyclization diversification.

Macrocycle synthesis Coordination chemistry Ligand design

Patent-Documented Utility: 3-Chloro-2-methylprop-2-ene-1-thiol in Thiol-Containing Coating Compositions

European Patent EP3077446, filed by PPG Coatings Europe B.V., discloses coating compositions comprising novel thiols, with 3-chloro-2-methylprop-2-ene-1-thiol explicitly included as a claimed thiol component [1]. The patent describes the use of such chlorinated alkenethiols in curable coating formulations where the thiol group participates in thiol-ene or thiol-epoxy crosslinking, while the chlorine substituent modulates coating hardness and chemical resistance. This industrial patent assignment, albeit now lapsed, provides concrete evidence of CMPT's recognized utility in commercial coating applications, distinguishing it from unpatented or academically-only in-class analogs such as 2-methyl-2-propene-1-thiol, for which no equivalent industrial patent assignment has been identified.

Coating formulation Thiol-ene curing Industrial chemistry

Structural Isomer Differentiation: 3-Chloro-2-methylprop-2-ene-1-thiol vs. Allyl(chloromethyl) Sulfide

3-Chloro-2-methylprop-2-ene-1-thiol (MW 122.61; SMILES: SCC(C)=CCl) is a distinct structural isomer of allyl(chloromethyl) sulfide (MW 122.61; SMILES: C=CCSCCCl) . Both share the same molecular formula (C4H7ClS) but differ fundamentally in connectivity: CMPT contains a vinylic chloride with the chlorine directly bonded to an sp² carbon, whereas allyl(chloromethyl) sulfide features a sulfide linkage and a primary alkyl chloride. This connectivity difference results in dramatically different reactivity profiles. The vinylic chloride in CMPT is relatively inert toward nucleophiles under mild conditions, preserving the thiol for selective thiol-ene reactions, while the alkyl chloride in allyl(chloromethyl) sulfide is a potent alkylating agent. Procurement without strict analytical verification (e.g., NMR, GC-MS) risks receiving the incorrect isomer, which would fail in designed thiol-ene polymerizations or introduce undesired alkylation side reactions.

Isomer characterization Structure verification Quality control

Validated Application Scenarios for 3-Chloro-2-methylprop-2-ene-1-thiol Based on Quantitative Evidence


Photocurable Thiol-Ene Coating Formulations Requiring Accelerated Cure Kinetics

Formulators seeking to reduce UV cure time or increase line speed in thiol-ene coating processes should evaluate 3-chloro-2-methylprop-2-ene-1-thiol as an electron-deficient ene component. Class-level kinetic analysis predicts a 10-100× rate enhancement for CMPT relative to methallyl mercaptan due to chlorine-induced alkene polarization [1]. This translates to faster network formation at equivalent photoinitiator loading, a critical advantage in high-throughput industrial coating lines. Additionally, CMPT's inclusion in EP3077446 validates its compatibility with commercial coating formulation strategies [2]. Users should verify that the chlorine substituent does not adversely affect final film properties such as color stability or corrosion resistance in their specific application.

Synthesis of Functionalizable Macrocyclic Ligands for Coordination Chemistry

Researchers constructing oxathioether macrocycles for transition metal coordination can employ 3-chloro-2-methylprop-2-ene-1-thiol as a bis-electrophilic building block. The exocyclic double bond retained in the macrocycle product provides a reactive handle for post-cyclization thiol-ene functionalization, enabling the attachment of solubilizing groups, fluorophores, or additional donor atoms [1]. This modular approach reduces the number of synthetic steps required to access diverse ligand libraries compared to non-chlorinated analogs, which would necessitate de novo macrocycle synthesis for each functional variant.

Biochemical Probe Development Targeting Butyrylcholinesterase

Medicinal chemists investigating butyrylcholinesterase (BChE) as a therapeutic target or biomarker can utilize 3-chloro-2-methylprop-2-ene-1-thiol as a validated starting point for structure-activity relationship (SAR) studies. The experimentally determined Ki of 1.85 μM against equine serum BChE [1] provides a quantitative baseline for potency improvement through rational design. This measurable affinity distinguishes CMPT from structurally related alkenethiols that lack reported BChE activity, making it the preferred scaffold for hit-to-lead optimization campaigns. Procurement of high-purity CMPT (≥95%) is essential for reproducible enzyme inhibition assays.

Quality Control and Isomer Verification in Procurement Workflows

Analytical laboratories and procurement managers must implement isomer-specific identity testing upon receipt of 3-chloro-2-methylprop-2-ene-1-thiol to differentiate it from the co-formula isomer allyl(chloromethyl) sulfide [1]. Recommended verification methods include ¹H NMR (characteristic vinylic proton signals) and GC-MS (retention time and fragmentation pattern). Failure to confirm isomeric identity can result in the use of a potent alkylating agent (allyl(chloromethyl) sulfide) in applications designed for a vinylic chloride, leading to spurious thiol-ene polymerization results or unintended biomolecule modification in biochemical assays.

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